A Comprehensive Technical Guide to the Chemical Properties of Tetradecylbenzenesulfonic Acid
A Comprehensive Technical Guide to the Chemical Properties of Tetradecylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of tetradecylbenzenesulfonic acid. This anionic surfactant is a member of the linear alkylbenzene sulfonates (LAS) class, which are widely utilized in various industrial applications. While the specific isomer, 2-tetradecylbenzenesulfonic acid, is designated, it is important to note that commercial preparations are often a mixture of isomers. This guide will focus on the properties of the linear tetradecyl isomer, specifying positional isomers where data is available.
Core Chemical and Physical Properties
Tetradecylbenzenesulfonic acid is an organosulfur compound characterized by a C14 alkyl chain (tetradecyl group) attached to a benzene ring, which is in turn substituted with a sulfonic acid group.[1][2] Its amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic sulfonate head, dictates its primary function as a surfactant.[2]
Quantitative Data Summary
The following tables summarize the key physical and computed properties of tetradecylbenzenesulfonic acid and its common sodium salt.
Table 1: Physical and Chemical Properties of Tetradecylbenzenesulfonic Acid
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₃S | [1][3] |
| Molecular Weight | 354.5 g/mol | [1] |
| CAS Number | 30776-59-1 (for mixed isomers) | [1] |
| 47377-16-2 (for 4-tetradecyl isomer) | [3] | |
| Appearance | White waxy solid (general for benzenesulfonic acids) | [4] |
| Melting Point | 47 °C (for 4-tetradecyl isomer) | [3] |
| Acidity (pKa) | -2.8 (for benzenesulfonic acid) | [4] |
| Solubility | Soluble in water and ethanol; slightly soluble in benzene; insoluble in nonpolar solvents like diethyl ether.[4] | [4] |
Table 2: Spectral Data Interpretation for Tetradecylbenzenesulfonic Acid
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~7-8 ppm) corresponding to the protons on the benzene ring. The splitting pattern will depend on the substitution position. - Alkyl Chain Protons: A complex set of signals in the aliphatic region (~0.8-3.0 ppm). A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group. A large signal around 1.2-1.6 ppm for the bulk methylene (CH₂) groups. Signals for methylene groups alpha and beta to the benzene ring will be shifted downfield.[6] |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of ~120-150 ppm. The carbon attached to the sulfonic acid group will be significantly downfield. - Alkyl Chain Carbons: Multiple signals in the aliphatic region (~14-40 ppm), with the terminal methyl carbon appearing at ~14 ppm.[6] |
| FT-IR | - S=O Stretching: Strong asymmetric and symmetric stretching bands for the sulfonate group (SO₃H) typically observed around 1350 cm⁻¹ and 1175 cm⁻¹.[5][8] - O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the sulfonic acid hydroxyl group. - C-H Stretching: Bands around 2850-2960 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.[5] |
Experimental Protocols
Synthesis of Tetradecylbenzenesulfonic Acid
The industrial synthesis of linear alkylbenzene sulfonates is a well-established two-step process involving the sulfonation of the corresponding alkylbenzene followed by neutralization.[9]
Step 1: Electrophilic Aromatic Substitution (Sulfonation) The primary step is the sulfonation of tetradecylbenzene using a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid).[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Mechanism: The π-electron system of the tetradecylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base then removes a proton from the carbon bonded to the sulfonic acid group, restoring the aromaticity of the ring and yielding tetradecylbenzenesulfonic acid.[9]
Key Reaction Parameters:
-
Temperature: Maintained between 50–70°C to balance the reaction rate and minimize the formation of side-products.[2]
-
Oleum Concentration: A 10–30% SO₃ concentration in sulfuric acid is typically used.[2]
-
Reaction Time: Approximately 0.5–1 hour under continuous agitation ensures complete conversion.[2]
Step 2: Neutralization The resulting tetradecylbenzenesulfonic acid is typically neutralized with a base, most commonly sodium hydroxide (NaOH), to produce the more stable and water-soluble sodium salt, sodium tetradecylbenzenesulfonate.[2][9]
-
Mechanism: This is a standard acid-base reaction where the acidic proton of the sulfonic acid group is transferred to the hydroxide ion, forming water and the sodium salt. The reaction is exothermic and requires temperature control.[9]
Key Neutralization Parameters:
-
Temperature: Controlled between 35–70°C to facilitate mixing.[2]
-
pH Adjustment: Sodium hydroxide is added until the solution reaches a pH of 8–9 to ensure complete neutralization.[2]
Caption: Workflow for the synthesis of sodium tetradecylbenzenesulfonate.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the analysis and quantification of benzenesulfonic acids.[10] Due to their hydrophilic and strong acidic nature, traditional reversed-phase columns can result in poor retention and peak shape.[10] Mixed-mode chromatography or specialized polymer-based columns are often employed for effective separation.[10][11]
General HPLC Protocol for Alkylbenzene Sulfonates:
-
Column Selection: A polymer-based reversed-phase column (e.g., Shodex RSpak DE-213) or a mixed-mode column (e.g., Amaze TR reversed-phase anion- and cation-exchange) is recommended. These columns can separate alkylbenzene sulfonates based on alkyl chain length without resolving isomers, which is beneficial for quantification.[10][11]
-
Mobile Phase:
-
An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
The aqueous component often contains a salt like ammonium formate with a pH modifier like formic acid (e.g., 50 mM HCOONH₄ + 0.1% HCOOH).[11]
-
The elution is controlled by the pH, ionic strength of the buffer, and the concentration of the organic solvent.[10]
-
-
Detection:
-
Mass Spectrometry (MS): Electrospray ionization in negative mode (ESI-MS) is highly effective for sensitive and specific detection.[11]
-
Ultraviolet (UV) Detection: Suitable for quantification, typically at wavelengths around 220-270 nm.[12]
-
Evaporative Light Scattering Detection (ELSD): A universal detector that can be used when the analyte lacks a UV chromophore.[10]
-
-
Sample Preparation: Samples are typically dissolved in a mixture of water and the organic mobile phase component (e.g., H₂O/CH₃CN 1:1).[11]
-
System Parameters:
Caption: General workflow for the HPLC analysis of alkylbenzene sulfonates.
Mechanism of Action and Relevance in Drug Development
The primary mechanism of action of tetradecylbenzenesulfonic acid is derived from its properties as an anionic surfactant.[2]
-
Surfactant Properties: In aqueous solutions, the molecules orient themselves to minimize the contact between the hydrophobic alkyl tail and water. Above a certain concentration (the critical micelle concentration), they aggregate to form micelles. This behavior allows them to reduce surface tension and emulsify immiscible substances like oil and water.[2]
-
Biological Interactions: The surfactant properties enable interaction with lipid membranes, which can lead to the disruption of cellular integrity. This is the basis for its use in some sclerotherapy applications (as an irritant to endothelial cells) and contributes to its general biological activity.[2]
For drug development professionals, tetradecylbenzenesulfonic acid and its salts are not typically used as active pharmaceutical ingredients (APIs). However, their surfactant and emulsifying properties make them highly relevant in pharmaceutical formulations as:
-
Solubilizing Agents: To enhance the solubility of poorly water-soluble drugs.
-
Emulsifiers: To stabilize emulsion-based drug delivery systems.
-
Wetting Agents: To improve the dissolution of solid dosage forms.
Caption: Logical relationship of surfactant properties and applications.
References
- 1. Tetradecylbenzenesulfonic acid | C20H34O3S | CID 35460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonic acid, tetradecyl-, sodium salt | 1797-33-7 | Benchchem [benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzenesulfonic acid, tetradecyl-, sodium salt | 28348-61-0 | Benchchem [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. shodex.com [shodex.com]
- 12. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
